![molecular formula C7H6N4O2 B1470829 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 1785515-89-0](/img/structure/B1470829.png)
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid
Overview
Description
“3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid” is a chemical compound with the CAS Number: 1803611-98-4 . It has a molecular weight of 182.18 . The IUPAC name for this compound is 3-methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N4O2/c1-11-6-5(9-10-11)4(7(12)13)2-3-8-6/h4,8H,2-3H2,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, vapor pressure, and density are not available in the sources I found.
Scientific Research Applications
Comprehensive Analysis of 3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic Acid Applications: While specific applications for “3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid” are not readily available, we can infer potential uses based on the properties and applications of similar triazolopyridine compounds. Here’s an analysis focusing on six unique applications:
Pharmaceutical Applications
Triazolopyridine derivatives are known for their pharmacological properties. They have been studied for use as vasodilators , hypotensive , hypoglycemic , anti-inflammatory , analgesic , antiasthmatic , and antipyretic agents . The methyl group and carboxylic acid moiety in 3-methyltriazolopyridine could potentially enhance these properties or confer additional pharmacokinetic benefits.
NAD Glycohydrolase Substrates
These compounds have been identified as substrates for NAD glycohydrolase , an enzyme involved in NAD+ metabolism. This suggests potential research applications in studying metabolic pathways and diseases related to NAD+ dysregulation.
Organic Synthesis
Triazolopyridines serve as intermediates in organic synthesis . The specific structure of 3-methyltriazolopyridine could be utilized in synthesizing novel organic compounds or as a building block in complex chemical reactions.
Supramolecular Chemistry
Due to their heterocyclic nature, triazolopyridines can be used in supramolecular chemistry for creating complex structures . The compound’s unique functional groups may allow it to participate in specific molecular interactions and assembly processes.
Bioconjugation
These derivatives are useful in bioconjugation techniques , which involve attaching biomolecules to other molecules or surfaces. The carboxylic acid group in particular could facilitate the conjugation process.
Fluorescent Imaging
Some triazolopyridines exhibit fluorescent properties , making them candidates for use in fluorescent imaging techniques. This could be explored further with 3-methyltriazolopyridine to determine its suitability for imaging applications.
properties
IUPAC Name |
3-methyltriazolo[4,5-b]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-5(9-10-11)4(7(12)13)2-3-8-6/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLRYFHHIKNBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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